![molecular formula C23H23N5OS B2367706 N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 898371-72-7](/img/structure/B2367706.png)
N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial activities. For instance, a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamides exhibited significant in vitro antibacterial and antifungal activities, showcasing the potential of these compounds in combating various microbial infections (MahyavanshiJyotindra et al., 2011). Similarly, derivatives of pyrimidine-triazole showed antimicrobial efficacy against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Majithiya et al., 2022).
Synthetic Methodologies
The synthesis of complex heterocyclic compounds often involves multiple steps and requires efficient methodologies. A study on the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlights a novel synthetic approach for constructing complex molecular structures, which could be applied to a variety of chemical synthesis challenges (Chikaoka et al., 2003).
Electrochemical Applications
Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, including pyridine and oxazoline rings, have been synthesized and evaluated for their CO2 reduction ability. These studies not only contribute to understanding the fundamental chemistry of CO2 reduction but also offer insights into the development of catalytic systems for environmental remediation (Nganga et al., 2017).
Pharmacological Properties
The pharmacological exploration of 1,2,4-triazole derivatives extends to their potential analgesic properties. For example, the crystal structure and analysis of a capsaicinoid, a compound related to pain perception and relief, provide insights into the design of potent analgesic drugs (Park et al., 1995).
Antioxidant Activity
Compounds such as amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles have been synthesized and tested for their antioxidant activity. These studies contribute to the development of novel antioxidants, which are critical in combating oxidative stress-related diseases (Talapuru et al., 2014).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-7-6-8-19(14-16)22-25-26-23(28(22)27-11-4-5-12-27)30-15-21(29)24-20-10-9-17(2)13-18(20)3/h4-14H,15H2,1-3H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSLDNGNJORKOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

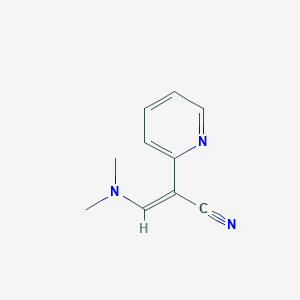
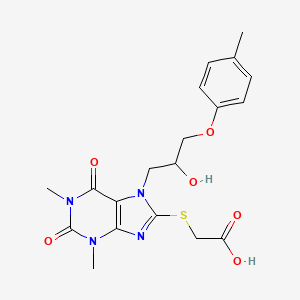

![Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2367629.png)
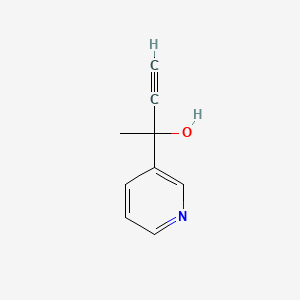

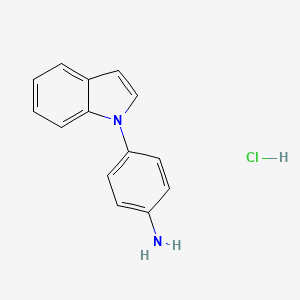
![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)
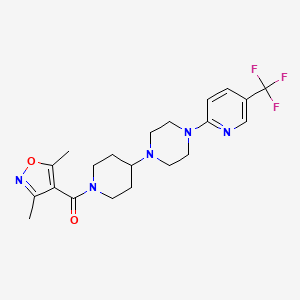
![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2367636.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2367637.png)
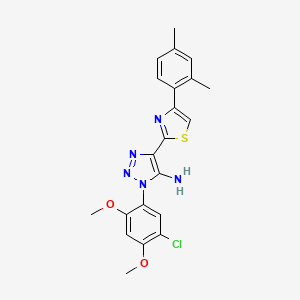
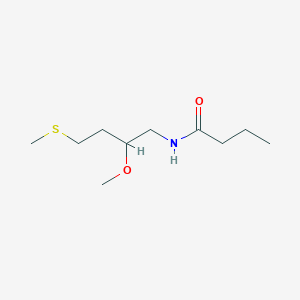
![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)